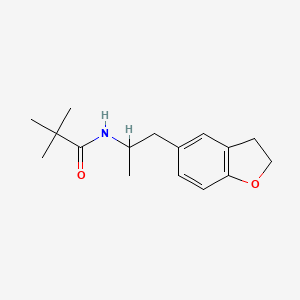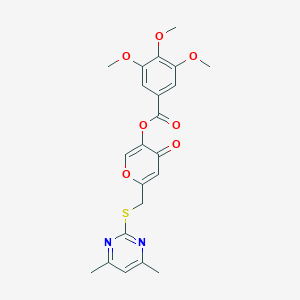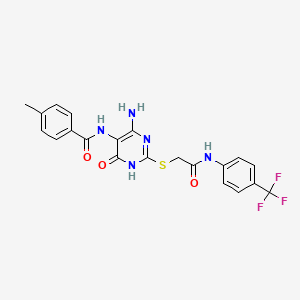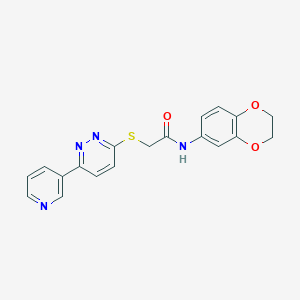![molecular formula C16H13Cl2N3S B2811062 5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 909352-57-4](/img/structure/B2811062.png)
5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol (CPCPTT) is an organosulfur compound that is used in various scientific and research applications. It is a member of the triazole family, which is a group of heterocyclic compounds that contain three nitrogen atoms in a ring. CPCPTT is a versatile compound with a wide range of applications in various scientific fields such as organic chemistry, biochemistry, and pharmacology. It is also used in the synthesis of various pharmaceuticals and drugs.
Aplicaciones Científicas De Investigación
Reactivity and Biological Potential of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives, including those substituted with chlorophenyl groups, have been extensively studied due to their significant reactivity and biological activities. These compounds demonstrate a wide range of pharmacological effects, including antioxidant, antimicrobial, and antifungal properties. The reactivity of these derivatives stems from their thiogroup, drawing parallels with biogenic amino acids like cysteine, which suggests their potential for biomedical applications. Recent literature emphasizes the ongoing exploration of 1,2,4-triazole derivatives for their versatile pharmacological profiles and their role in synthesizing novel therapeutic agents (Kaplaushenko, 2019; Ohloblina, 2022).
Novel Triazole Derivatives and Patent Insights
The exploration of novel 1,2,4-triazole derivatives has led to the identification of compounds with diverse biological activities. A patent review covering the period 2008-2011 highlights the pharmaceutical industry's interest in triazole derivatives for developing new drugs. These derivatives are recognized for their potential against various diseases due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The review underscores the need for eco-friendly and sustainable methods to synthesize these compounds, aligning with green chemistry principles (Ferreira et al., 2013).
Environmental Impact of Chlorophenol Compounds
Research assessing the environmental impact of chlorophenol compounds, including those structurally related to 5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol, reveals moderate toxicity towards aquatic and mammalian life. The persistence and bioaccumulation potential of chlorophenols depend on environmental conditions, which is critical for understanding their ecological footprint and guiding the safe development of related triazole derivatives (Krijgsheld & Gen, 1986).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3S/c1-10(11-5-7-13(17)8-6-11)21-15(19-20-16(21)22)12-3-2-4-14(18)9-12/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOAKPMZNGMKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2810981.png)
![2-(isopropylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2810984.png)
![N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2810985.png)
![N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2810988.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)


![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)